molecular formula C35H53ClN2O7 B064521 Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate CAS No. 168689-49-4

Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate

Cat. No. B064521
CAS RN: 168689-49-4
M. Wt: 649.3 g/mol
InChI Key: AXHHFGVVBVHHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In

Mechanism Of Action

The mechanism of action of Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate is not fully understood. However, it is believed that this compound works by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer agents.
Biochemical and Physiological Effects:
Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer and lung cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate in laboratory experiments is its excellent solubility in lipids. This makes it an ideal carrier for various drugs and other compounds. Additionally, this compound has been shown to have excellent antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the main limitations of using this compound in laboratory experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are many potential future directions for the study of Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate. One potential direction is the development of new drug delivery systems using this compound as a carrier. Additionally, further studies are needed to determine the potential anticancer properties of this compound and its potential use in the development of new anticancer agents. Finally, further studies are needed to determine the potential toxicity and safety of this compound, as well as its potential side effects.

Synthesis Methods

Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate can be synthesized through various methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid with hexadecylamine, followed by the addition of 2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl chloride. The resulting product is then purified through various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of drug delivery. This compound has been shown to have excellent solubility in lipids and can be used as a carrier for various drugs. Additionally, this compound has been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

168689-49-4

Product Name

Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate

Molecular Formula

C35H53ClN2O7

Molecular Weight

649.3 g/mol

IUPAC Name

hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C35H53ClN2O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-44-31(41)25-21-22-26(36)27(24-25)37-30(40)28(29(39)34(2,3)4)38-32(42)35(5,6)45-33(38)43/h21-22,24,28H,7-20,23H2,1-6H3,(H,37,40)

InChI Key

AXHHFGVVBVHHPY-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(OC2=O)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)C(OC2=O)(C)C

Other CAS RN

168689-49-4

Origin of Product

United States

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